N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide
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Description
N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(2,5-dimethylfuran-3-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C18H20ClN3O5S and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has demonstrated advanced methodologies for synthesizing and modifying structures related to oxazolidinones and thiazolidines. For example, novel synthesis techniques have been applied to create functionalized oxazolidinones and thiazolidinones, showcasing their potential in generating a variety of derivatives with significant biological activities (Park et al., 2003; Babu et al., 2013). These studies highlight the chemical versatility and potential applicability of such compounds in various fields, including medicinal chemistry.
Biological Activities
Compounds structurally related to the given chemical name have been evaluated for their antimicrobial and anti-inflammatory properties. For instance, derivatives of thiazolidinone have shown promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015). This suggests the potential therapeutic applications of these compounds in treating conditions associated with inflammation.
Molecular Docking and Activity Prediction
Molecular docking studies on related compounds have been conducted to understand their interaction with biological targets, such as human serum albumin, indicating their potential for drug development (Nikalje et al., 2015). These studies provide insights into the molecular basis of their biological activities and aid in the design of more effective compounds.
Applications in Organic Synthesis
The related research also explores the use of oxazolidinone and thiazolidine derivatives as intermediates in organic synthesis, demonstrating their utility in the construction of complex molecules (Harrison et al., 2001; Davies & Sanganee, 1995). This aspect highlights the role of these compounds in facilitating the synthesis of pharmacologically relevant molecules.
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-11-8-13(12(2)27-11)10-20-17(23)18(24)21-14-4-5-15(19)16(9-14)22-6-3-7-28(22,25)26/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHQWVJMMMMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.